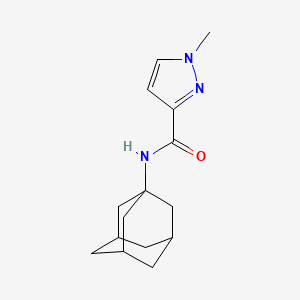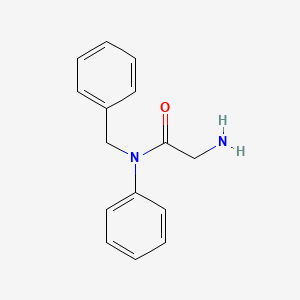![molecular formula C16H21N3O B7459369 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide, also known as DPEB, is a small molecule that has been extensively studied for its potential therapeutic applications. DPEB belongs to the class of compounds known as positive allosteric modulators (PAMs), which enhance the activity of specific receptors in the brain.
Wirkmechanismus
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and the GABA-A receptor. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter binds. By binding to this site, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide increases the sensitivity of the receptor to the neurotransmitter, leading to increased activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide are largely dependent on the receptors that it modulates. By enhancing the activity of the α7 nicotinic acetylcholine receptor, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Similarly, by enhancing the activity of the GABA-A receptor, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has been shown to have sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a large body of literature available on its properties and effects. Additionally, because N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide acts as a positive allosteric modulator of specific receptors, it can be used to selectively enhance the activity of these receptors without affecting other neurotransmitter systems.
One limitation of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide in lab experiments is that it is a small molecule that may not penetrate the blood-brain barrier effectively. This can limit its potential therapeutic applications, as many neurological disorders involve dysfunction of receptors in the brain.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide. One area of interest is the development of more potent and selective PAMs for the α7 nicotinic acetylcholine receptor and the GABA-A receptor. Additionally, there is interest in exploring the potential therapeutic applications of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide and other PAMs in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, there is interest in exploring the potential of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide and other PAMs as cognitive enhancers in healthy individuals.
Synthesemethoden
The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide involves the reaction of 1,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,4-dimethylbenzylamine to yield N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has been studied extensively in the context of its potential therapeutic applications. It has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and has been implicated in a number of neurological disorders, including Alzheimer's disease and schizophrenia. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has also been shown to enhance the activity of the GABA-A receptor, which is the target of many clinically used sedative and anxiolytic drugs.
Eigenschaften
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10-6-7-14(11(2)8-10)16(20)18-12(3)15-9-17-19(5)13(15)4/h6-9,12H,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVYXQQHDVNFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C2=C(N(N=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)


